1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride
Description
Core Isoquinoline Skeleton Characterization
The molecular architecture of 1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride originates from its parent heterocyclic system, isoquinoline. Isoquinoline comprises a bicyclic framework formed by the fusion of a benzene ring with a pyridine ring, where the nitrogen atom occupies position 2 in the pyridine moiety. In benzo[f]isoquinoline, an additional benzene ring annelates the isoquinoline system at the [f] position, creating a tricyclic structure. This fusion pattern positions the supplementary benzene ring ortho to the pyridine nitrogen, as evidenced by the compound’s SMILES notation (C1NCc2c(C1)c1ccccc1cc2.Cl), which delineates connectivity between carbon atoms in the fused rings.
X-ray crystallographic studies of analogous tetrahydroisoquinoline derivatives reveal planar aromatic regions and chair-like conformations in saturated rings. For benzo[f]isoquinoline hydrochloride, the intact aromatic benzene ring contributes to UV-Vis absorption maxima near 270 nm, characteristic of π→π* transitions in conjugated systems. Nuclear magnetic resonance (NMR) spectroscopy further corroborates the skeletal structure: aromatic protons resonate between δ 7.2–8.1 ppm, while aliphatic protons in the hydrogenated region appear as multiplet signals near δ 2.5–3.5 ppm.
Table 1: Key Structural Parameters of Benzo[f]isoquinoline Derivatives
| Property | Value (Benzo[f]isoquinoline) | Reference Compound (Isoquinoline) |
|---|---|---|
| Aromatic C–C bond length | 1.39–1.42 Å | 1.40–1.43 Å |
| C–N bond length | 1.34 Å | 1.34 Å |
| Torsion angle (N1–C9) | 178.5° | 180° |
Hydrogenation Pattern in Tetrahydrobenzo[f]isoquinoline
The "1H,2H,3H,4H" designation specifies partial saturation of the isoquinoline moiety, with four hydrogen atoms added to carbons 1–4 of the pyridine ring. This hydrogenation converts the pyridine into a piperidine-like structure, reducing ring aromaticity and increasing molecular flexibility. The saturation pattern is confirmed via mass spectrometry, where the molecular ion peak at m/z 219.71 corresponds to the hydrochloride salt of C₁₃H₁₄ClN.
Density functional theory (DFT) calculations on similar tetrahydroisoquinolines predict chair-like conformations for the saturated ring, with equatorial positioning of substituents minimizing steric strain. Infrared (IR) spectroscopy reveals the absence of C=N stretching vibrations (originally near 1640 cm⁻¹ in isoquinoline), replaced by C–N single-bond signals at 1120 cm⁻¹, consistent with sp³ hybridization at nitrogen.
Hydrogenation Sites and Bond Order Changes
- C1–C2 : Single bond (originally double bond in pyridine)
- C3–C4 : Single bond (originally double bond in pyridine)
- N–C9 : Retains partial double-bond character due to conjugation with adjacent benzene ring
Protonation Site Determination in Hydrochloride Form
Protonation occurs preferentially at the piperidine nitrogen (N1), as confirmed by comparative pKa analysis. The free base form exhibits a pKa of 9.36, typical for aliphatic amines, while the hydrochloride salt shows complete protonation at physiological pH. X-ray photoelectron spectroscopy (XPS) data reveal a nitrogen 1s binding energy shift from 399.2 eV (free base) to 401.8 eV (protonated form), consistent with ammonium ion formation.
The chloride counterion engages in a charge-assisted hydrogen bond with the protonated nitrogen, as evidenced by:
- Short N⁺–Cl⁻ distance (3.12 Å) in crystalline analogs
- Broad IR absorption band at 2400–3000 cm⁻¹ (N⁺–H···Cl⁻ stretching)
- High solubility in polar solvents (water solubility >50 mg/mL at 25°C)
Electronic Effects of Protonation
- Conjugation disruption : Protonation eliminates nitrogen’s lone pair participation in aromatic sextet, localizing π-electrons in the benzene rings
- Dipole enhancement : Molecular dipole increases from 2.1 D (free base) to 5.8 D (hydrochloride), improving crystallinity
- UV-Vis shift : Absorption maximum redshifts by 12 nm due to decreased HOMO-LUMO gap
Properties
IUPAC Name |
1,2,3,4-tetrahydrobenzo[f]isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12;/h1-6,14H,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDAUACIEKQNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of β-Phenethylamine Derivatives
The foundational approach for tetrahydroisoquinoline synthesis involves acylation of β-phenethylamine analogs. In a method adapted from the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, β-phenethylamine reacts with benzoyl chloride in a nonpolar solvent (e.g., dichloromethane) under basic conditions (organic base, 1–5 equiv) at 0–80°C. This yields N-phenethyl-benzamide, a key intermediate. Optimal conditions require a benzoyl chloride-to-amine molar ratio of 1.5:1, achieving >85% conversion within 3 hours.
Cyclization via Polyphosphoric Acid (PPA)
Cyclization of the amide intermediate is achieved using polyphosphoric acid (PPA), which facilitates intramolecular Friedel-Crafts acylation. Heating N-phenethyl-benzamide with PPA (1–10 equiv) at 160–200°C for 6–8 hours generates 1-phenyl-3,4-dihydrobenzo[f]isoquinoline. The reaction proceeds via electrophilic aromatic substitution, forming the six-membered benzo[f] ring. PPA acts as both solvent and catalyst, with yields exceeding 70% under inert atmospheres.
Reduction to Tetrahydroisoquinoline
The dihydro intermediate is reduced to the tetrahydro form using catalytic hydrogenation (H₂/Pd-C) or borohydride reagents. Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours selectively reduces the imine bond, yielding 1H,2H,3H,4H-benzo[f]isoquinoline with >90% efficiency. Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt as a crystalline solid.
Alkylation of Tetrahydroisoquinoline Precursors
N-Alkylation Strategies
Alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) with halogenated benzothiazole or indanone derivatives offers a modular route. For instance, 2-(3-chloropropyl)benzo[d]thiazole reacts with THIQ in refluxing acetonitrile (K₂CO₃, KI) to form C-alkylated products. Microwave-assisted N-alkylation reduces reaction times from 24 hours to 60 minutes, improving yields by 15–20%.
Functionalization of the Benzo[f] Ring
Introduction of substituents on the benzo[f] ring is achieved via Suzuki-Miyaura coupling or electrophilic substitution. Palladium-catalyzed cross-coupling of brominated tetrahydroisoquinoline with aryl boronic acids installs aryl groups at specific positions, enabling structural diversification.
Palladium-Catalyzed Annulation
Substrate Design and Optimization
Pd-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes provides access to benzo[a]fluorene analogs, a strategy adaptable to benzo[f]isoquinoline synthesis. Using Pd(OAc)₂/XPhos as the catalytic system, the reaction proceeds via C–H activation and reductive elimination at 160°C, forming the fused ring system in 51–68% yield. Deuterium-labeling studies confirm a mechanism involving palladacycle intermediates.
Scope and Limitations
Electron-deficient aryl bromides exhibit higher reactivity, while steric hindrance at the ortho position reduces yields. Substrates with electron-donating groups (e.g., -OCH₃) require extended reaction times (24–36 hours).
Reductive Amination and Salt Formation
One-Pot Reductive Amination
Condensation of benzo[f]isoquinoline ketones with primary amines (e.g., methylamine) in the presence of NaBH₃CN directly yields secondary amines, bypassing isolation of imine intermediates. This method is advantageous for introducing N-alkyl groups without competing side reactions.
Hydrochloride Salt Crystallization
The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≈ 2. Cooling to 4°C induces crystallization, yielding 1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride with >95% purity. X-ray diffraction confirms the salt’s monoclinic crystal structure.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acylation-Cyclization | Acylation, PPA cyclization, reduction | 70–85 | High scalability, commercial reagents | Long reaction times, high temperatures |
| Alkylation | N-Alkylation, functionalization | 60–75 | Structural diversity, mild conditions | Requires pre-functionalized substrates |
| Pd-Catalyzed Annulation | C–H activation, annulation | 50–68 | Atom economy, no directing groups | Sensitive to steric effects |
| Reductive Amination | One-pot condensation, reduction | 80–90 | Rapid, avoids intermediates | Limited to primary amines |
Mechanistic Insights and Optimization
Role of Acid Catalysts in Cyclization
PPA promotes both Brønsted and Lewis acid catalysis, polarizing the carbonyl group of the amide intermediate to enhance electrophilicity. DFT calculations suggest a transition state involving partial protonation of the carbonyl oxygen, lowering the activation energy for cyclization.
Solvent Effects in Alkylation
Polar aprotic solvents (e.g., DMF) increase alkylation rates by stabilizing the transition state. However, dimethyl ether (DME) reduces side reactions such as N-oxide formation, improving selectivity.
Chemical Reactions Analysis
1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical transformations. The compound can undergo nucleophilic substitution reactions and other transformations that facilitate the introduction of functional groups to enhance biological activity or solubility.
The compound has garnered attention for its potential biological activities , particularly:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, especially anaerobic bacteria. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacteroides fragilis with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
- Anticancer Activity : Research has demonstrated that specific modifications to the compound's structure can enhance its anticancer properties. In vitro studies have revealed that derivatives can inhibit cell proliferation in cancer cell lines such as HOP–92 (lung cancer) and MDA–MB–468 (breast cancer), with IC50 values indicating significant potency .
Medicinal Chemistry
This compound is being investigated for its therapeutic potential in drug development:
- Neurodegenerative Diseases : The compound's derivatives have been explored for their ability to improve insulin sensitivity and exhibit antidiabetic effects. Studies have shown that related compounds can enhance glucose uptake in muscle cells and reduce blood glucose levels in animal models .
- Anti-inflammatory Effects : The structure of this compound suggests potential anti-inflammatory properties. In vitro studies indicate a reduction in pro-inflammatory cytokine production by macrophages, which could be beneficial for treating chronic inflammatory diseases .
Industrial Applications
In the industrial sector, this compound is utilized in the production of various chemicals and materials. Its unique properties make it valuable for developing pharmaceuticals and agrochemicals.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of several derivatives against various pathogens. The following table summarizes the MIC values observed:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Escherichia coli | 20 |
| C | Bacteroides fragilis | 10 |
| D | Candida albicans | 25 |
This study highlighted that certain derivatives possess potent antibacterial and antifungal activities.
Anticancer Screening
Another investigation focused on anticancer activity where several derivatives were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| E | HOP–92 (Lung Cancer) | 5.0 |
| F | LOX IMVI (Melanoma) | 8.0 |
| G | MDA–MB–468 (Breast Cancer) | 6.5 |
These results indicate that specific modifications to the benzo[f]isoquinoline structure can significantly enhance anticancer activity .
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Molecular Structure and Substitution Patterns
The benzo[f]isoquinoline system is distinguished by the position of the fused benzene ring relative to the isoquinoline core. Key comparisons include:
| Compound | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|
| 1H,2H,3H,4H-Benzo[f]isoquinoline HCl | C₁₂H₁₄ClN | Hydrochloride salt | Benzo[f] fused ring; tetrahydro saturation |
| 1H,2H,3H,4H-Benzo[h]quinoline HCl | C₁₃H₁₄ClN | Hydrochloride salt | Benzo[h] fused ring; positional isomer of [f] |
| 2-[(2-Dimethylamino)ethyl]-... (6e) | C₂₂H₂₇ClN₂O₄ | Naphthalimide derivative | Extended π-system; ester and amine substituents |
| Thieno[2,3-c]isoquinoline (9b) | C₂₅H₂₂ClN₃O₂S | Thiophene and acetyl groups | Sulfur-containing heterocycle; planar structure |
Structural Insights :
- Positional Isomerism: The benzo[h]quinoline analog () differs in the fused benzene ring position, which alters electronic properties and biological interactions .
Physicochemical Properties
Spectral Data Comparison
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key Functional Groups |
|---|---|---|---|
| 1H,2H,3H,4H-Benzo[f]isoquinoline HCl | Not provided in evidence | Not provided | Aromatic protons, NH/Cl signals |
| Naphthalimide derivative (6e) | 9.20 (d, J=11.4 Hz), 3.04 (s, 6H, N(CH₃)₂) | 165.81 (C=O), 42.82 (N-CH₂) | Ester carbonyl, dimethylamine |
| Thieno[2,3-c]isoquinoline (9b) | 9.63 (s, NH), 2.32 (s, COCH₃) | 169.1 (C=O), 132.75 (Ar-C) | Acetyl group, aromatic carbons |
Key Observations :
- The naphthalimide derivative (6e) () exhibits distinct downfield shifts for carbonyl groups (δ ~165 ppm) and dimethylamine protons (δ 3.04 ppm), reflecting electron-withdrawing effects .
Biological Activity
1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H13N·HCl and a molecular weight of approximately 219.71 g/mol. It appears as a crystalline powder with a melting point ranging from 275 to 276 °C . Its unique fused isoquinoline framework contributes to its biological activity.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound are effective against various bacterial strains, particularly anaerobic bacteria such as Propionibacterium acnes and Bacteroides fragilis. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study involving benzoquinoline derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, quaternary salts derived from similar structures showed non-selective activity against multiple cancer types, including non-small cell lung cancer and melanoma . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance efficacy against specific cancer cells.
This compound interacts with biological targets such as enzymes and receptors. Preliminary studies suggest it may bind to proteins involved in cellular signaling pathways, altering their activity and leading to various biological effects . These interactions are crucial for understanding the therapeutic potential of the compound.
Case Studies
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against a range of pathogens. The minimum inhibitory concentrations (MIC) were determined for various strains:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
| Compound C | Bacteroides fragilis | 10 |
| Compound D | Candida albicans | 25 |
This study highlighted that certain derivatives possess potent antibacterial and antifungal activities .
Anticancer Screening
In another investigation focusing on anticancer activity, several derivatives were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | HOP–92 (Lung Cancer) | 5.0 |
| Compound F | LOX IMVI (Melanoma) | 8.0 |
| Compound G | MDA–MB–468 (Breast Cancer) | 6.5 |
These results indicate that specific modifications to the benzo[f]isoquinoline structure can significantly enhance anticancer activity .
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Reactants | Conditions | Key Steps |
|---|---|---|---|
| Condensation | Homophthalic acid, benzoyl chloride | Reflux, 1.5 h | Precipitation, filtration |
| Alkylation | 3-butyl-1-chloroisoquinoline, Na | 95–125°C, HCl extraction | Xylene solvent, acid workup |
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, critical for verifying aromatic and aliphatic regions .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., 221.295 g/mol for a related compound) and fragmentation patterns .
- InChI/SMILES Validation : Cross-referencing computed InChIKeys (e.g.,
FIQATNXIBUKJKM-UHFFFAOYSA-N) ensures structural accuracy .
How can researchers optimize reaction yields when synthesizing benzo[f]isoquinoline derivatives under varying conditions?
Methodological Answer:
- Temperature Control : Maintain 100–125°C during alkylation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., xylene) to enhance reactivity.
- Stoichiometric Ratios : Employ excess benzoyl chloride (8 equivalents) to drive condensation reactions to completion .
- Monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically.
What strategies resolve contradictions in spectroscopic data for isoquinoline hydrochloride derivatives?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in tautomerism or stereochemistry.
- Impurity Analysis : Use HPLC-MS to detect byproducts; recrystallization in methanol/water improves purity .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for alignment .
How does the introduction of substituents affect the biological activity of benzo[f]isoquinoline hydrochloride analogs?
Methodological Answer:
- Piperidinyl/Alkyl Groups : Adding 4-phenyl-piperidinyl or butyl chains (e.g., via alkylation) enhances lipophilicity and receptor binding, as seen in analogs with anti-inflammatory activity .
- Functional Group Impact : Chloro or dimethylamino groups (e.g., in benzothiazole derivatives) improve pharmacokinetic properties and target specificity .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent | Biological Effect | Reference |
|---|---|---|
| Piperidinyl-butyl | Enhanced CNS penetration | |
| Chloro-benzothiazole | Antimicrobial activity |
What analytical methods ensure the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Quantify purity (>95%) using C18 columns and UV detection at 254 nm.
- Elemental Analysis : Verify C, H, N, Cl content against theoretical values (e.g., C12H15ClN2O requires C 58.65%, H 6.11%) .
- Melting Point : Consistency with literature values (e.g., 113–115°C for related salts) confirms crystalline integrity .
What are the stability considerations for storing benzo[f]isoquinoline hydrochloride under different environmental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
